molecular formula C5H6ClF3O B1443015 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride CAS No. 1163707-53-6

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride

Cat. No.: B1443015
CAS No.: 1163707-53-6
M. Wt: 174.55 g/mol
InChI Key: FDLKHHYXFFZRSN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is a chemical compound with the molecular formula C5H6ClF3O and a molecular weight of 174.55 . It is a derivative of propanoic acid, where two of the hydrogen atoms are replaced by methyl groups and three of the hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid backbone with two methyl groups and three fluorine atoms attached . The presence of fluorine atoms and methyl groups contributes to the unique properties of this compound.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 94.0±35.0 °C and a predicted density of 1.283±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Drug Discovery

  • The direct synthesis of C(CF3)Me2-substituted heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been reported. This method does not require a transition-metal catalyst and is crucial for the drug discovery process, yielding high yields of previously unknown C(CF3)Me2-containing heteroarenes (Liu et al., 2018).

Photoaffinity Labeling

  • 2-Diazo-3,3,3-trifluoropropionyl chloride has been synthesized and used for labeling enzymes in photoaffinity labeling processes. It undergoes photolysis with less rearrangement compared to other diazoacyl reagents, showing promise for photoaffinity labeling of thiols (Chowdhry et al., 1976).

Development of Heteroarenes

  • A tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid were developed, facilitating the synthesis of CMe2CF3-containing heteroarenes potentially useful in drug discovery (Shi et al., 2018).

Synthesis of Chroman-4-ones

  • A metal-free decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid was described, providing a new pathway for synthesizing CMe2CF3-containing chroman-4-ones, useful for synthesizing TRPV1 precursors (Liu et al., 2020).

Chemical Reactions with Acid Chlorides

  • Research on bistrifluoromethylketene and perfluoromethacrylic acid communication has been conducted using 3,3,3-trifluoro-2-(trifluoromethyl) propionyl fluoride, investigating its reactions with acid chlorides of sulfur acids (Cheburkov et al., 1966).

Crystal Structure Analysis

  • The synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was studied, demonstrating the reaction of this compound with 3-chloro-2,2-dimethylpropanoyl chloride (Ming-zhi et al., 2005).

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c1-4(2,3(6)10)5(7,8)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLKHHYXFFZRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250279
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-53-6
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163707-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (3 drops) was added to a solution of 3,3,3-trifluoro-2,2-dimethyl-propionic acid [889940-13-0] (179 mmol) in CH2Cl2 (160 mL) at rt. Slowly added a solution of oxalyl chloride (197 mmol) in CH2Cl2 (20 mL). After stirring for 14 h, the reaction mixture was carefully evaporated (500 mbar, 33° C.) to afford the title compound (volatile!) as a yellow solution.
Quantity
197 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
179 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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